molecular formula C13H10ClFN2O B1414899 N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide CAS No. 937392-58-0

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

Cat. No. B1414899
M. Wt: 264.68 g/mol
InChI Key: BBDJRUXWNBGJPX-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, otherwise known as 5-ACF, is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the production of the nucleotide thymidine, which is essential for DNA replication and repair. 5-ACF has been studied for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

Crystal Structures and Molecular Conformations

Research on N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide includes studies on its crystal structures and molecular conformations. Suchetan et al. (2016) analyzed the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, which have a similar chemical structure to N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, revealing insights into the molecular conformation and interactions between aromatic rings (Suchetan et al., 2016).

Radiosynthesis and Receptor Affinity

The compound has also been studied in the context of radiobromination for receptor imaging. Terrière et al. (1997) explored the radiosynthesis of a ligand with structural similarities to N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, highlighting its potential in positron emission tomography (PET) imaging due to its high affinity for certain receptors (Terrière et al., 1997).

Quantum Chemical Studies

Quantum chemical studies have been conducted on compounds structurally related to N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide. Satheeshkumar et al. (2017) synthesized and analyzed compounds similar in structure, providing valuable information on molecular geometry and chemical reactivity through computational methods (Satheeshkumar et al., 2017).

Fluorescent Detection and Sensing Properties

The chemical's structural relatives have been used in the development of fluorescent probes. Xu et al. (2014) created fluorescent probes using 2-aminobenzamide structural isomers for metal ion detection, demonstrating the utility of these compounds in sensing applications (Xu et al., 2014).

Antimicrobial Applications

Compounds with structural similarities to N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide have been synthesized with potential antimicrobial applications. Desai et al. (2013) synthesized fluorobenzamides and tested their antimicrobial effectiveness, highlighting their potential in combating bacterial and fungal infections (Desai et al., 2013).

properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(16)7-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDJRUXWNBGJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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